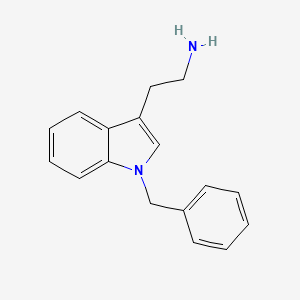
2-(1-Benzyl-1H-indol-3-YL)-ethylamine
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “2-(1-Benzyl-1H-indol-3-YL)-ethylamine”, there are related compounds that have been synthesized. For instance, the synthesis of “2-(1H-Indol-3-yl)quinazolin-4(3H)-one” was initiated by esterification of “2-(1H-indol-3-yl)acetic acid” with a catalytic amount of sulfuric acid in ethanol .Applications De Recherche Scientifique
Synthesis and Chemical Modifications
Novel Tetrahydropyrazino[1,2-a]indoles : The compound was used to synthesize novel tetrahydropyrazino[1,2-a]indoles, exhibiting high yields in various chemical modifications (Katritzky et al., 2003).
Production of Indole-Derived Thioureas : A series of thiourea derivatives were prepared from this compound, confirmed by spectroscopic analysis. These compounds demonstrated antimicrobial and antifungal activities and showed potential against HIV-1 and other RNA viruses (Sanna et al., 2018).
Hydroamination of Tetrahydroindoles : Hydroamination of tetrahydroindoles was performed using the compound, yielding high stereoselectivity and yield. This showcases its versatility in chemical synthesis (Sobenina et al., 2010).
Biological and Pharmaceutical Research
Efflux Pump Inhibition in Antibacterial Applications : Derivatives of the compound demonstrated the ability to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains, emphasizing its potential in addressing antibiotic resistance (Héquet et al., 2014).
5-HT1D Receptor Agonist Properties : Certain derivatives of the compound displayed agonist activity at 5-HT1D receptors, suggesting potential applications in neuropsychiatric disorders (Barf et al., 1996).
Transition Metal Complexes Synthesis : The compound was utilized in producing metal ion complexes, indicating its role in coordination chemistry and potential in various industrial applications (Al-Daffaay, 2022).
Propriétés
IUPAC Name |
2-(1-benzylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKOGHRUORLSMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395792 | |
| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Benzyl-1H-indol-3-YL)-ethylamine | |
CAS RN |
4307-98-6 | |
| Record name | 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10395792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis[(3',7'-dimethyloctyl)oxy]benzene](/img/structure/B1608539.png)
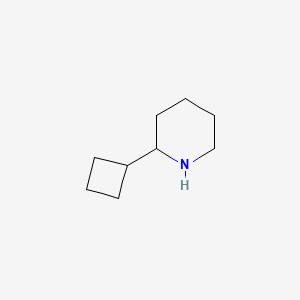
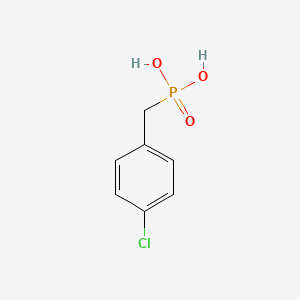
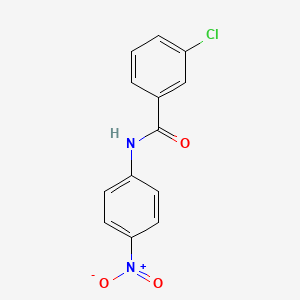
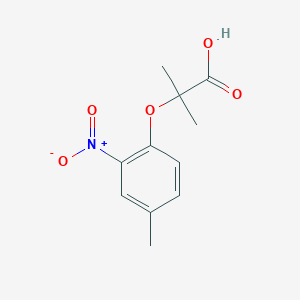
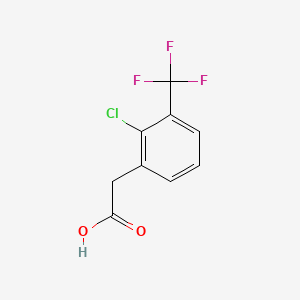
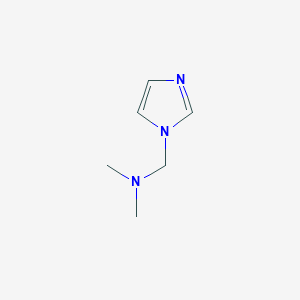
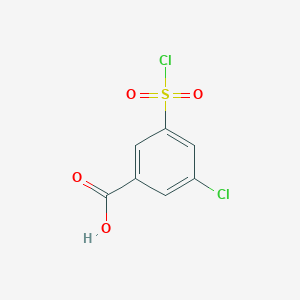
![Tert-butyl N-[2-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]ethyl]carbamate](/img/structure/B1608552.png)
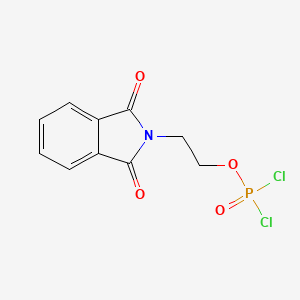

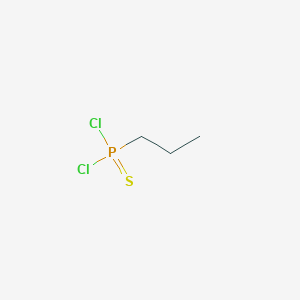
![1,4-Bis[bis(3,5-dimethylphenyl)phosphino]butane](/img/structure/B1608558.png)
